Ethyl 4-{3-[4-(2-methyl-6-propylpyrimidin-4-yl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate
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Overview
Description
Ethyl 4-{3-[4-(2-methyl-6-propylpyrimidin-4-yl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate is a novel compound with potential neuroprotective and anti-neuroinflammatory properties. Let’s explore its synthesis, reactions, applications, and more.
Preparation Methods
The synthetic route for this compound involves several steps. Here’s a summary:
Initial Synthesis: Start with the reaction of an appropriate benzaldehyde with ethyl acetoacetate to form an intermediate.
Pyrimidine Formation: The intermediate reacts with 2-methyl-6-propylpyrimidine-4-carbaldehyde to yield the desired pyrimidine moiety.
Piperazine Attachment: Introduce the piperazine group via nucleophilic substitution.
Final Esterification: The resulting compound undergoes esterification with benzoic acid to form the target compound .
Chemical Reactions Analysis
Oxidation and Reduction: Ethyl 4-{3-[4-(2-methyl-6-propylpyrimidin-4-yl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate may undergo oxidation or reduction reactions, depending on the conditions.
Substitution Reactions: The piperazine group can participate in nucleophilic substitution reactions.
Common Reagents: Reagents like sodium borohydride (NaBH₄) or hydrogen peroxide (H₂O₂) may be involved.
Major Products: The compound can form various derivatives based on the specific reaction conditions .
Scientific Research Applications
Neuroprotection: Ethyl 4-{3-[4-(2-methyl-6-propylpyrimidin-4-yl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate shows promise as a neuroprotective agent, potentially mitigating neuronal damage in neurodegenerative diseases.
Anti-Neuroinflammatory Activity: It inhibits nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in human microglia cells.
Molecular Docking: The compound interacts favorably with active residues of ATF4 and NF-kB proteins .
Mechanism of Action
The compound likely exerts its effects through:
Inhibition of ER Stress: By reducing expression of the endoplasmic reticulum (ER) chaperone, BIP.
Apoptosis Suppression: Reduced cleaved caspase-3 expression in human neuronal cells.
NF-kB Pathway Modulation: Inhibition of the inflammatory pathway .
Comparison with Similar Compounds
While there are other neuroprotective agents, the unique structure of Ethyl 4-{3-[4-(2-methyl-6-propylpyrimidin-4-yl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate sets it apart. Similar compounds include pyrimidine-based derivatives and piperazine-containing molecules .
Properties
Molecular Formula |
C25H31N5O4 |
---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
ethyl 4-[3-[4-(2-methyl-6-propylpyrimidin-4-yl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C25H31N5O4/c1-4-6-19-15-22(27-17(3)26-19)29-13-11-28(12-14-29)21-16-23(31)30(24(21)32)20-9-7-18(8-10-20)25(33)34-5-2/h7-10,15,21H,4-6,11-14,16H2,1-3H3 |
InChI Key |
GYJHLKVILJJTJL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=NC(=N1)C)N2CCN(CC2)C3CC(=O)N(C3=O)C4=CC=C(C=C4)C(=O)OCC |
Origin of Product |
United States |
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